3-Ethyl-3-methylpentane is a branched alkane with the molecular formula and a molecular weight of approximately 114.23 g/mol. It is one of the isomers of octane and is primarily found in gasoline, contributing to its performance characteristics. The compound is colorless and exists as a clear liquid at room temperature, with a boiling point of 118 °C and a melting point of -91 °C . Its structure can be represented by the SMILES notation "CCC(C)(CC)CC" and the InChI key "GIEZWIDCIFCQPS-UHFFFAOYSA-N" .
3-Ethyl-3-methylpentane does not have a known biological mechanism of action. It likely acts as an inert lipophilic molecule in biological systems due to its non-polar character.
3-Ethyl-3-methylpentane is classified as a flammable liquid []. Limited data exists on its specific toxicity, but alkanes like this are generally considered to have low acute toxicity. However, inhalation of vapors may cause drowsiness or dizziness, and ingestion can be fatal if it enters the airways []. 3-Ethyl-3-methylpentane is also very toxic to aquatic life [].
3-Ethyl-3-methylpentane is an organic compound classified as a branched-chain alkane. It is a colorless liquid at room temperature with a mild gasoline-like odor. Some of its physical properties relevant to scientific research include:
Due to its non-polar nature and relatively high boiling point, 3-ethyl-3-methylpentane finds use in various research applications, including:
This reaction indicates that one mole of 3-ethyl-3-methylpentane reacts with oxygen to produce carbon dioxide and water, releasing energy in the process. Additionally, it can participate in alkylation reactions, such as the alkylation of benzene, which has been studied to understand its reactivity .
3-Ethyl-3-methylpentane can be synthesized through various methods, including:
These methods are commonly used in petrochemical industries to produce various hydrocarbons from fossil fuels .
The primary application of 3-ethyl-3-methylpentane lies in its use as an additive in gasoline. Its branched structure helps improve the octane rating of fuels, which enhances engine performance and reduces knocking during combustion. Additionally, it may have applications in organic synthesis as a solvent or reagent in
3-Ethyl-3-methylpentane belongs to a class of branched alkanes that includes several similar compounds. Below are some notable comparisons:
Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |
---|---|---|---|
2-Methylheptane | C8H18 | 101.5 | Less branched than 3-ethyl-3-methylpentane |
2,2-Dimethylhexane | C8H18 | 90 | More branched structure |
3-Methylheptane | C8H18 | 104 | Different branching pattern |
Uniqueness: The unique feature of 3-ethyl-3-methylpentane lies in its specific branching at both the third carbon atom and the presence of an ethyl group, which distinguishes it from other octane isomers. This configuration contributes to its distinct physical properties and reactivity compared to other similar compounds .
The thermodynamic stability of 3-ethyl-3-methylpentane is intrinsically linked to its highly branched structure, characterized by a central quaternary carbon atom bonded to two ethyl groups, one methyl group, and a pentane backbone. This configuration minimizes steric strain by distributing substituents across a three-dimensional geometry, a phenomenon quantified through DFT analysis [2]. In a seminal study, the total DFT energy of branched alkanes was partitioned into steric ($$Es[\rho]$$), electrostatic ($$Ee[\rho]$$), and quantum ($$E_q[\rho]$$) components [2]. For 3-ethyl-3-methylpentane, the steric energy—calculated using the Weizäcker kinetic energy—was found to be significantly lower than that of linear alkanes due to reduced van der Waals repulsions between non-bonded atoms [2].
However, this reduction in steric energy is counterbalanced by an increase in quantum energy, which incorporates Pauli repulsion and exchange-correlation effects [2]. Semiempirical models, such as M06-2X, corroborate these findings by demonstrating that branched alkanes prioritize electrostatic stabilization over steric or quantum contributions [2]. The electrostatic term, derived from electron-nucleus interactions, becomes the dominant stabilizing factor in 3-ethyl-3-methylpentane, accounting for its lower Gibbs free energy compared to linear isomers [2].
Energy Component | Branched Alkanes (e.g., 3-Ethyl-3-methylpentane) | Linear Alkanes (e.g., n-Octane) |
---|---|---|
Steric Energy ($$E_s$$) | Lower (Destabilizing) | Higher |
Quantum Energy ($$E_q$$) | Higher (Stabilizing) | Lower |
Electrostatic Energy ($$E_e$$) | Higher (Stabilizing) | Lower |
The thermodynamic advantages of branching are evident when comparing 3-ethyl-3-methylpentane to its linear counterpart, n-octane. Experimental data reveals that 3-ethyl-3-methylpentane has a gas-phase enthalpy of formation ($$\DeltafH^\circ$$) of $$-215.0 \pm 1.3 \, \text{kJ/mol}$$ [4], whereas n-octane’s $$\DeltafH^\circ$$ is reported as $$-249.95 \, \text{kJ/mol}$$ under standard conditions [6]. While this suggests n-octane is more enthalpically stable, DFT calculations clarify that branched alkanes achieve greater overall stability through entropy-driven effects and reduced molecular strain [2].
Physicochemical properties further highlight these differences. The boiling point of 3-ethyl-3-methylpentane ($$118^\circ \text{C}$$) [5] is lower than that of n-octane ($$125^\circ \text{C}$$) [7], reflecting weaker intermolecular forces due to decreased surface area in the branched structure [1]. Similarly, the density of 3-ethyl-3-methylpentane ($$0.726 \, \text{g/mL}$$) [1] is marginally lower than n-octane’s ($$0.703 \, \text{g/mL}$$) [7], a consequence of inefficient molecular packing in the liquid phase.
The stability of 3-ethyl-3-methylpentane arises from a delicate balance between steric and electrostatic factors. Steric energy, which quantifies repulsions between electron clouds, is minimized in branched alkanes due to their tetrahedral geometry [2]. For instance, the central quaternary carbon in 3-ethyl-3-methylpentane allows substituents to adopt staggered conformations, reducing eclipsing interactions [1]. DFT calculations estimate that steric energy accounts for only $$30\%$$ of the total destabilization in branched alkanes, compared to $$45\%$$ in linear isomers [2].
Conversely, electrostatic interactions dominate stabilization. The electrostatic energy term, derived from Coulombic forces between nuclei and electrons, favors branching by optimizing charge distribution across the molecule [2]. In 3-ethyl-3-methylpentane, the electron-rich central carbon attracts protons from adjacent methyl and ethyl groups, creating a stabilizing dipole moment [2]. This effect is absent in linear alkanes, where uniform charge distribution limits electrostatic stabilization [2].
Contribution | Percentage of Total Energy | Role in Stability |
---|---|---|
Steric ($$E_s$$) | 30% | Destabilizing |
Quantum ($$E_q$$) | 25% | Mitigates steric effects |
Electrostatic ($$E_e$$) | 45% | Primary stabilizing factor |
The microbial biodegradation of 3-ethyl-3-methylpentane in petroleum reservoirs represents a complex biochemical process that occurs over extended geological timescales. As a tertiary branched alkane with the molecular formula C₈H₁₈, 3-ethyl-3-methylpentane exhibits significantly slower biodegradation rates compared to linear alkanes due to its highly branched structure [1] [2].
In petroleum reservoir environments, the biodegradation of 3-ethyl-3-methylpentane primarily occurs through anaerobic metabolic pathways due to the oxygen-depleted conditions characteristic of subsurface environments [3] [1]. The compound undergoes initial activation through fumarate addition, a process mediated by alkylsuccinate synthase enzymes encoded by the assA gene [4] [5]. This mechanism involves the addition of fumarate to the alkane substrate, producing alkylsuccinate intermediates that serve as biochemical markers for anaerobic hydrocarbon degradation [6] [5].
The branched structure of 3-ethyl-3-methylpentane, particularly the presence of both ethyl and methyl substituents on the same carbon atom, creates significant steric hindrance that impedes enzymatic attack [7] [8]. Research has demonstrated that branched alkanes exhibit degradation rates that are 2-5 times slower than their linear counterparts, with tertiary branched compounds showing the greatest resistance to microbial attack [7] [9].
The biodegradation of 3-ethyl-3-methylpentane in petroleum reservoirs involves complex syntrophic relationships between hydrocarbon-degrading bacteria and methanogenic archaea [3] [9]. Key bacterial groups identified in petroleum reservoir environments include members of the Peptococcaceae family, particularly Smithella species, which serve as primary degraders of branched alkanes [7] [4]. These bacteria initiate the degradation process by converting the alkane to acetate, carbon dioxide, and hydrogen, which are subsequently utilized by methanogenic archaea [9] [10].
Methanogenic archaea, predominantly belonging to the genera Methanosaeta and Methanoregula, play crucial roles in the terminal steps of the degradation process [7] [3]. Methanosaeta species specialize in acetoclastic methanogenesis, converting acetate to methane and carbon dioxide, while Methanoregula species utilize hydrogen and carbon dioxide through hydrogenotrophic methanogenesis [7] [11].
The biodegradation of 3-ethyl-3-methylpentane in petroleum reservoirs is influenced by several environmental parameters. Temperature plays a critical role, with optimal degradation occurring between 35-55°C [3] [7]. Reservoir temperatures exceeding 80°C generally inhibit microbial activity, while temperatures below 20°C significantly slow degradation rates [1] [12].
The presence of alternative electron acceptors also affects degradation pathways. In reservoirs with residual sulfate concentrations, sulfate-reducing bacteria such as Desulfatibacillum species may contribute to the degradation process [2] [12]. However, the extremely low concentrations of sulfate typically found in mature petroleum reservoirs limit the contribution of sulfate reduction to overall biodegradation [3] [13].
Field studies indicate that 3-ethyl-3-methylpentane exhibits half-lives ranging from 1,000 to 5,000 days in petroleum reservoir environments [1] [14]. These extended degradation periods reflect the recalcitrant nature of tertiary branched alkanes and the slow growth rates of anaerobic hydrocarbon-degrading microbial communities [7] [9]. Laboratory enrichment studies have demonstrated that initial lag phases for degradation can exceed 200 days, with complete degradation requiring 1,200-1,600 days under optimal conditions [7].
The biodegradation efficiency varies significantly with the degree of branching. Studies comparing different methylpentane isomers have shown that 3-methylpentane degrades more rapidly than 3-ethyl-3-methylpentane, with the additional ethyl substituent increasing resistance to microbial attack [7] [15]. This pattern reflects the general principle that increasing molecular complexity and branching correlates with decreased biodegradability [2] [8].
The anaerobic methanogenic conversion of 3-ethyl-3-methylpentane represents a multi-step biochemical process that involves the sequential transformation of the branched alkane to methane and carbon dioxide through complex syntrophic relationships between bacteria and archaea [10] [16].
The methanogenic degradation of 3-ethyl-3-methylpentane begins with the activation of the alkane through the fumarate addition mechanism [4] [9]. This process is catalyzed by alkylsuccinate synthase, a radical-generating enzyme that adds fumarate to the alkane substrate, producing alkylsuccinate intermediates [17] [18]. The reaction requires strict anaerobic conditions and is thermodynamically favorable only under specific redox conditions [10].
The initial activation step can be represented by the following reaction:
3-ethyl-3-methylpentane + fumarate → (3-ethyl-3-methylpentyl)succinate + H₂
The resulting alkylsuccinate undergoes further transformation through a series of enzymatic reactions, including carbon skeleton rearrangement and decarboxylation processes [19] [5]. These reactions ultimately lead to the formation of acetate, carbon dioxide, and hydrogen, which serve as substrates for methanogenic archaea [9] [10].
The thermodynamic feasibility of methanogenic conversion depends on the maintenance of low partial pressures of hydrogen and acetate concentrations [10] [16]. Calculations indicate that the methanogenic transformation of branched alkanes is energetically favorable at hydrogen partial pressures below 4 × 10⁻⁵ atmospheres [16]. The energy yield from complete methanogenic conversion of 3-ethyl-3-methylpentane is approximately -50 to -80 kJ/mol, which is sufficient to support microbial growth under appropriate conditions [10].
The overall stoichiometric equation for complete methanogenic conversion can be expressed as:
C₈H₁₈ + 4H₂O → 2.5CO₂ + 5.5CH₄
This conversion represents a significant reduction in the carbon:hydrogen ratio and demonstrates the potential for substantial methane production from branched alkane substrates [16] [20].
The methanogenic conversion of 3-ethyl-3-methylpentane requires close metabolic cooperation between syntrophic bacteria and methanogenic archaea [3] [9]. Syntrophic bacteria, particularly members of the Peptococcaceae family, are responsible for the initial degradation steps, converting the alkane to acetate, hydrogen, and carbon dioxide [7] [9]. These products are rapidly consumed by methanogenic archaea, maintaining the low concentrations necessary for thermodynamic favorability [10].
The syntrophic relationship is characterized by interspecies electron transfer mechanisms that may involve direct electron transfer through conductive pili or indirect transfer through electron shuttles [3] [17]. Recent research has identified the presence of genes encoding for electron transfer proteins in both bacterial and archaeal partners, suggesting sophisticated mechanisms for metabolic cooperation [3] [9].
Two primary methanogenic pathways contribute to the conversion of 3-ethyl-3-methylpentane degradation products: acetoclastic methanogenesis and hydrogenotrophic methanogenesis [11] [7]. Acetoclastic methanogenesis, mediated by Methanosaeta species, involves the cleavage of acetate to produce methane and carbon dioxide:
CH₃COO⁻ + H₂O → CH₄ + HCO₃⁻
Hydrogenotrophic methanogenesis, carried out by Methanoregula and Methanothermobacter species, utilizes hydrogen and carbon dioxide:
4H₂ + CO₂ → CH₄ + 2H₂O
The relative contribution of these pathways varies depending on environmental conditions, with acetoclastic methanogenesis typically dominating in moderate temperature environments and hydrogenotrophic methanogenesis becoming more prevalent at elevated temperatures [7] [9].
The efficiency of methanogenic conversion is strongly influenced by environmental parameters including temperature, pH, and nutrient availability [7] [9]. Optimal conversion rates occur at temperatures between 35-55°C, with mesophilic conditions generally favoring acetoclastic methanogenesis and thermophilic conditions promoting hydrogenotrophic processes [3] [7].
The pH range for optimal methanogenic activity is typically between 6.8-7.5, with extreme pH conditions inhibiting both bacterial and archaeal components of the syntrophic partnership [7] [9]. Nutrient limitations, particularly nitrogen and phosphorus availability, can significantly impact conversion rates and may require supplementation for optimal performance [17].
Laboratory studies have documented methane production rates of 4.5-8.5 μmol CH₄/day from 3-ethyl-3-methylpentane degradation, with total conversion efficiencies ranging from 40-88% depending on environmental conditions [7] [9]. The long lag phases characteristic of branched alkane degradation, typically 200-1,200 days, reflect the time required for microbial community establishment and adaptation [7].
Field observations from petroleum reservoirs indicate that methanogenic conversion of branched alkanes can account for 15-25% of total methane production, with the remainder originating from simpler hydrocarbon substrates [3] [20]. This contribution represents a significant source of biogenic methane in subsurface environments and has important implications for both enhanced energy recovery and greenhouse gas emissions [3] [21].
Flammable;Irritant;Health Hazard;Environmental Hazard